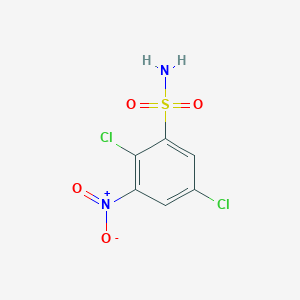
2,5-Dichloro-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4Cl2N2O4S. It is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-nitrobenzenesulfonamide typically involves the nitration of 2,5-dichlorobenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
2,5-Dichlorobenzenesulfonamide+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, often in an acidic medium.
Major Products Formed
Reduction: 2,5-Dichloro-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,5-Dichloro-3-nitrobenzenesulfone.
Scientific Research Applications
2,5-Dichloro-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-nitrobenzenesulfonamide involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can also form hydrogen bonds with biological targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3-nitrobenzenesulfonamide
- 2,5-Dichloro-4-nitrobenzenesulfonamide
- 2,5-Dichloro-3-nitrobenzenesulfonic acid
Uniqueness
2,5-Dichloro-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets or specific chemical transformations .
Properties
Molecular Formula |
C6H4Cl2N2O4S |
|---|---|
Molecular Weight |
271.08 g/mol |
IUPAC Name |
2,5-dichloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-3-1-4(10(11)12)6(8)5(2-3)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI Key |
AFJMKFLFEXZYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B14897682.png)






![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)




